molecular formula C12H17NO2 B1430838 Methyl 3-[3-(dimethylamino)phenyl]propanoate CAS No. 1234503-56-0

Methyl 3-[3-(dimethylamino)phenyl]propanoate

货号: B1430838
CAS 编号: 1234503-56-0
分子量: 207.27 g/mol
InChI 键: ZYNQHQZLWXVHII-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-[3-(dimethylamino)phenyl]propanoate: is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is a derivative of propanoic acid, featuring a dimethylamino group attached to the phenyl ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 3-[3-(dimethylamino)phenyl]propanoate can be synthesized through several methods. One common approach involves the esterification of 3-[3-(dimethylamino)phenyl]propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .

化学反应分析

Types of Reactions: Methyl 3-[3-(dimethylamino)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

相似化合物的比较

生物活性

Methyl 3-[3-(dimethylamino)phenyl]propanoate, also known as a derivative of the histone deacetylase (HDAC) inhibitor belinostat, has drawn significant attention in pharmacological research due to its biological activity, particularly in oncology. This article delves into its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound primarily functions as a pan-HDAC inhibitor . By inhibiting various classes of HDAC enzymes, it prevents the removal of acetyl groups from histones and non-histone proteins. This leads to several critical biological effects:

  • Increased Acetylation of Histones : The compound promotes the reactivation of tumor suppressor genes that are often silenced in cancer cells.
  • Induction of Cell Cycle Arrest : It halts the progression of cancer cells through the cell cycle, effectively preventing proliferation.
  • Apoptosis : The compound triggers programmed cell death in transformed cells, contributing to its anti-cancer effects.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the biological activity of this compound. Key parameters include:

  • Volume of Distribution : Approximately 409 ± 76.7 L, indicating extensive tissue distribution.
  • Protein Binding : High protein binding rates (92.9% to 95.8%) suggest that a significant portion remains bound in circulation, potentially affecting bioavailability.
  • Metabolism : Primarily metabolized by UGT1A1 through glucuronidation, with minor contributions from CYP450 enzymes.

Table 1: Pharmacokinetic Parameters

ParameterValue
Volume of Distribution409 ± 76.7 L
Protein Binding92.9% - 95.8%
Primary MetabolismUGT1A1 (glucuronidation)

Clinical Efficacy

The clinical efficacy of this compound has been evaluated in various settings, particularly for hematological malignancies:

  • Peripheral T-cell Lymphoma (PTCL) : Clinical trials indicated an overall response rate (ORR) of approximately 25.8% among patients with relapsed or refractory PTCL, with complete responses observed in about 10.8% of patients.
  • Combination Therapies : Enhanced efficacy has been noted when combined with other agents such as bortezomib, suggesting a synergistic effect that warrants further exploration.

Table 2: Clinical Efficacy Data

ConditionOverall Response Rate (ORR)Complete Response Rate
Peripheral T-cell Lymphoma (PTCL)25.8%10.8%

Safety Profile

The safety profile is essential for therapeutic applications:

  • Adverse Events : Common grade 3 or higher adverse events include anemia (10.8%), thrombocytopenia (7%), and neutropenia (6.2%). The incidence of severe toxicity appears lower compared to other HDAC inhibitors.
  • Tolerability : The drug has been well-tolerated in clinical settings, with manageable side effects allowing for continued therapy in many patients.

Table 3: Safety Profile Summary

Adverse EventIncidence (%)
Anemia10.8
Thrombocytopenia7
Neutropenia6.2

Comparative Analysis

A comparative analysis with other HDAC inhibitors highlights the unique properties and potential advantages of this compound:

Table 4: Comparative Analysis with Other HDAC Inhibitors

FeatureThis compoundVorinostatPanobinostat
HDAC Class TargetedI, II, IVI, III, II
ORR in PTCL25.8%~30%~40%
Common Adverse EventsAnemia, ThrombocytopeniaFatigue, NauseaDiarrhea
FDA Approval YearNot yet approved20062015

属性

IUPAC Name

methyl 3-[3-(dimethylamino)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2)11-6-4-5-10(9-11)7-8-12(14)15-3/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNQHQZLWXVHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[3-(dimethylamino)phenyl]propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[3-(dimethylamino)phenyl]propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-[3-(dimethylamino)phenyl]propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-[3-(dimethylamino)phenyl]propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-[3-(dimethylamino)phenyl]propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-[3-(dimethylamino)phenyl]propanoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。